tert-butyl4-(methylamino)-3-nitrobenzoate
Description
Contextualization within Nitroaromatic Esters and Aminobenzoate Scaffolds
The chemical identity of tert-butyl 4-(methylamino)-3-nitrobenzoate is defined by its constituent functional groups, placing it within two important classes of organic molecules: nitroaromatic esters and aminobenzoate scaffolds.
Nitroaromatic Esters: These compounds are characterized by an aromatic ring substituted with at least one nitro group (—NO₂) and an ester group (—COOR). The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The nitro group is a versatile functional group in organic synthesis, capable of being reduced to form various other functionalities, most notably amines (—NH₂). studfile.netresearchgate.net This transformation is a cornerstone of synthetic chemistry, providing a route to anilines and other nitrogen-containing compounds from readily available nitroaromatics. wikipedia.orgresearchgate.net Nitroaromatic compounds are synthesized primarily through nitration, often using a mixture of nitric and sulfuric acids. nih.govlkouniv.ac.in
Aminobenzoate Scaffolds: Aminobenzoates are derivatives of aminobenzoic acid, featuring an amino group (—NH₂) and a carboxyl group (—COOH) attached to a benzene (B151609) ring. The para-aminobenzoic acid (PABA) framework, in particular, is a crucial "building block" in medicinal chemistry and pharmaceutical development due to its structural versatility. bohrium.comnih.gov This scaffold is present in various therapeutic agents and is a key component in the biosynthesis of folic acid in many organisms. mdpi.comnih.gov The ability to modify both the amino and carboxyl groups allows for the creation of a wide array of derivatives with diverse biological activities, including antimicrobial and anticancer properties. bohrium.commdpi.com
Tert-butyl 4-(methylamino)-3-nitrobenzoate synergistically combines these features. It is a PABA derivative where the amino group is N-methylated, the aromatic ring is functionalized with a nitro group ortho to the amino group, and the carboxylic acid is protected as a tert-butyl ester. This unique combination of functional groups dictates its specific applications and reactivity in organic synthesis.
Significance in Contemporary Organic Synthesis Research
The primary significance of tert-butyl 4-(methylamino)-3-nitrobenzoate in modern organic synthesis lies in its role as a key intermediate. The core structure, 4-(methylamino)-3-nitrobenzoic acid, is a crucial precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. guidechem.comchemicalbook.com
Role as a Synthetic Intermediate: Research has shown that 4-(methylamino)-3-nitrobenzoic acid is a key starting material for the synthesis of compounds like Dabigatran etexilate, an anticoagulant medication. googleapis.com In these multi-step syntheses, the nitro group is eventually reduced to an amino group, which then participates in the formation of a heterocyclic ring system. googleapis.com
The tert-butyl ester functionality in the title compound serves as a protecting group for the carboxylic acid. The bulky tert-butyl group prevents the carboxylic acid from undergoing unwanted reactions while other parts of the molecule are being modified. It is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal the free carboxylic acid when needed. This strategic use of protecting groups is fundamental to the synthesis of complex organic molecules.
Detailed research findings highlight the utility of the 4-(methylamino)-3-nitrobenzoate core:
It can be converted into an acid chloride, which is a highly reactive intermediate for forming amide bonds. googleapis.com
The nitro group can be easily and chemoselectively reduced to an amine, creating a diamino-substituted benzene ring that is primed for cyclization reactions. researchgate.netgoogleapis.com
Industrial production methods for the parent acid often start from 4-chlorobenzoic acid, which undergoes nitration and subsequent reaction with methylamine (B109427). guidechem.com
The compound is thus a valuable tool for synthetic chemists, providing a stable, yet readily transformable, building block for constructing complex molecular targets.
Historical Development and Evolution of Related Nitro-Compound Chemistry
The chemistry of nitro compounds, which is central to the synthesis and reactivity of tert-butyl 4-(methylamino)-3-nitrobenzoate, has a rich history intertwined with the development of modern organic chemistry.
The journey began with the discovery of nitration. The synthesis of the first nitroaromatic compounds, such as nitrobenzene, was achieved in the early 19th century through the reaction of aromatic compounds with nitric acid. wikipedia.orgnih.gov This opened the door to a vast new area of chemical exploration.
A significant milestone was the recognition of the synthetic versatility of the nitro group. The reduction of nitroarenes to aromatic amines, first demonstrated in the mid-19th century, became a critical industrial process. wikipedia.org This reaction provided access to aniline (B41778) and its derivatives, which became the foundation for the synthetic dye industry. researchgate.net
The late 19th and early 20th centuries saw the explosive potential of polynitrated aromatic compounds being realized. Compounds like trinitrophenol (picric acid) and trinitrotoluene (TNT) were developed and used extensively as explosives, driven by the fact that their thermal decomposition releases considerable energy and stable nitrogen gas. nih.govlkouniv.ac.in
In parallel, the role of nitro compounds in organic synthesis continued to expand beyond simple reduction. The electron-withdrawing nature of the nitro group was found to activate adjacent C-H bonds, making them acidic and allowing for the formation of new carbon-carbon bonds (e.g., the Henry reaction). lkouniv.ac.in This expanded the toolkit available to organic chemists for constructing complex molecular skeletons. Today, nitroaromatic compounds are indispensable intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and functional materials. researchgate.netnih.gov The specific substitution pattern of tert-butyl 4-(methylamino)-3-nitrobenzoate is a direct result of this long evolution, representing a sophisticated and tailored building block designed for specific applications in modern, multi-step synthesis.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(methylamino)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-5-6-9(13-4)10(7-8)14(16)17/h5-7,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCKTMRTFPMWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 4 Methylamino 3 Nitrobenzoate and Analogs
General Strategies for Nitrobenzoate Ester Synthesis
The construction of the nitrobenzoate ester core is a fundamental aspect of synthesizing tert-butyl 4-(methylamino)-3-nitrobenzoate. Several classical and modern organic chemistry reactions can be employed to achieve this, primarily involving nitration, nucleophilic aromatic substitution, and esterification.
Nitration of Benzoic Acid Derivatives and Subsequent Esterification
A common approach to synthesizing nitrobenzoate esters is the direct nitration of a benzoic acid derivative, followed by esterification of the resulting nitrobenzoic acid. The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.
The reaction typically involves treating the benzoic acid derivative with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. For instance, a carboxyl group is a deactivating and meta-directing group, meaning the incoming nitro group will predominantly be directed to the position meta to the carboxyl group.
Following nitration, the resulting nitrobenzoic acid is converted to its corresponding ester. A widely used method for this transformation is the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.
For the synthesis of tert-butyl esters, direct Fischer-Speier esterification with tert-butanol (B103910) is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination under acidic conditions. Alternative methods are therefore employed, such as reacting the nitrobenzoic acid with isobutylene (B52900) in the presence of an acid catalyst or converting the carboxylic acid to its acid chloride followed by reaction with potassium tert-butoxide.
Nucleophilic Aromatic Substitution in Substituted Nitrobenzenes
Nucleophilic aromatic substitution (SNAr) is another powerful strategy for the synthesis of substituted nitrobenzoates. This reaction is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex.
In the context of synthesizing compounds like tert-butyl 4-(methylamino)-3-nitrobenzoate, a suitable starting material would be a tert-butyl 4-halo-3-nitrobenzoate, where the halogen acts as a leaving group. The presence of the nitro group ortho and para to the halogen significantly activates the ring towards nucleophilic attack. The reaction proceeds by the addition of a nucleophile, in this case, methylamine (B109427), to the carbon atom bearing the leaving group. This forms a resonance-stabilized negative intermediate (a Meisenheimer complex), which then expels the halide ion to restore aromaticity and yield the final product.
The choice of the halogen leaving group can influence the reaction rate, with fluorine generally being the most reactive due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may be facilitated by the use of a base to deprotonate the nucleophile or to neutralize the acid formed during the reaction.
A relevant example is the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which is achieved by reacting 4-chloro-3-nitrobenzoic acid with methylamine. frontiersin.org This demonstrates the feasibility of displacing a chlorine atom with methylamine in a similar system. Another analogous reaction is the synthesis of ethyl 4-(tert-butylamino)-3-nitrobenzoate from ethyl 4-fluoro-3-nitrobenzoate and tert-butylamine (B42293). nih.gov
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Chloro-3-nitrobenzoic acid | Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | frontiersin.org |
| Ethyl 4-fluoro-3-nitrobenzoate | tert-Butylamine | Ethyl 4-(tert-butylamino)-3-nitrobenzoate | nih.gov |
Esterification Reactions in Nitroaromatic Chemistry
Esterification is a crucial step in the synthesis of tert-butyl 4-(methylamino)-3-nitrobenzoate. As mentioned earlier, the direct acid-catalyzed esterification with tert-butanol can be challenging. Therefore, alternative methods are often preferred for the synthesis of tert-butyl esters of nitroaromatic acids.
One effective method involves the conversion of the nitrobenzoic acid to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction.
Another approach is the use of dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents to facilitate the esterification. In this method, the carboxylic acid is activated by the coupling agent, allowing it to react with the alcohol under milder conditions.
For the synthesis of tert-butyl esters specifically, a common and efficient method is the reaction of the carboxylic acid with a tert-butylating agent. For example, reacting 3-methyl-4-nitrobenzoic acid with benzenesulfonyl chloride and then tert-butanol in pyridine has been shown to produce tert-butyl 3-methyl-4-nitrobenzoate in high yield. aaronchem.com
| Starting Carboxylic Acid | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-4-nitrobenzoic acid | 1. Benzenesulfonyl chloride, Pyridine 2. tert-Butanol | tert-Butyl 3-methyl-4-nitrobenzoate | 97% | aaronchem.com |
Specific Synthetic Routes to tert-butyl 4-(methylamino)-3-nitrobenzoate
Building upon the general strategies, specific synthetic pathways can be devised to obtain tert-butyl 4-(methylamino)-3-nitrobenzoate. These routes primarily focus on the strategic introduction of the methylamino group onto a pre-formed tert-butyl nitrobenzoate scaffold.
Approaches Involving Methylamino Group Introduction
A direct and efficient route to tert-butyl 4-(methylamino)-3-nitrobenzoate involves the nucleophilic aromatic substitution of a suitable precursor. The most logical starting material for this approach is a tert-butyl 4-halo-3-nitrobenzoate, such as tert-butyl 4-fluoro-3-nitrobenzoate or tert-butyl 4-chloro-3-nitrobenzoate.
The synthesis would proceed by reacting the tert-butyl 4-halo-3-nitrobenzoate with an excess of methylamine in a suitable polar aprotic solvent. The reaction may be carried out at elevated temperatures to ensure a reasonable reaction rate. The use of a base, such as potassium carbonate or triethylamine, can be beneficial to scavenge the hydrohalic acid byproduct.
This approach is supported by analogous syntheses reported in the literature. For instance, the reaction of ethyl 4-fluoro-3-nitrobenzoate with tert-butylamine proceeds smoothly to give ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.gov Similarly, the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid demonstrates the viability of displacing a chloro substituent with methylamine in this type of system. frontiersin.org
Reductive Amination Pathways for Analogous Structures
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. While not a direct route to tert-butyl 4-(methylamino)-3-nitrobenzoate from a simple precursor, it is a relevant pathway for the synthesis of analogous structures and for the introduction of substituted amino groups in more complex syntheses.
In a typical reductive amination, a carbonyl compound reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
For the synthesis of N-alkylated anilines, a one-pot reductive amination of a nitroarene with an aldehyde or ketone can be employed. This process involves the simultaneous reduction of the nitro group to an amine and the reductive amination of the in situ-formed amine with the carbonyl compound. This method provides an efficient way to form secondary and tertiary amines from readily available nitro compounds.
While a direct application to the synthesis of the title compound is not straightforward, this methodology is valuable for creating a library of analogs. For example, one could envision the reduction of the nitro group in a suitable nitrobenzoate to an amino group, followed by reductive amination with formaldehyde (B43269) and a reducing agent to introduce the methyl group. However, controlling the extent of methylation can be challenging, with the potential for the formation of the dimethylamino derivative.
tert-Butyl Group Introduction Strategies
The incorporation of a tert-butyl ester group is a critical step in the synthesis of the target compound. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid, valued for its stability in the presence of nucleophiles and reducing agents, and its susceptibility to removal under acidic conditions. academicpublishers.org Several methodologies are available for the tert-butylation of carboxylic acids, each with distinct advantages.
One prevalent method is the acid-catalyzed esterification with tert-butanol or isobutene. academicpublishers.orgjustia.com This approach, a variation of the Fischer esterification, typically employs a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction of an aliphatic C1-C4 carboxylic acid with isobutene in the presence of an acidic catalyst is a common industrial method for producing tert-butyl esters. justia.comgoogle.com
Another effective strategy involves the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is often catalyzed by a Lewis base, such as 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is advantageous as it proceeds under mild conditions, and the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net More recent developments include the use of ytterbium(III) triflate (Yb(OTf)₃) as a catalyst in conjunction with Boc₂O, which has been shown to efficiently catalyze the formation of tert-butyl esters. acs.org
A third approach involves the activation of the carboxylic acid prior to the introduction of the tert-butyl group. For instance, in the synthesis of the related compound tert-butyl 3-methyl-4-nitrobenzoate, 3-methyl-4-nitrobenzoic acid is first treated with benzenesulfonyl chloride in pyridine. This activation is followed by the addition of tert-butanol to form the ester.
The selection of a particular strategy depends on factors such as the stability of the starting material to strong acids and high temperatures, and the desired purity of the final product.
Reaction Condition Optimization for High Yield and Selectivity
Optimizing reaction conditions is paramount to achieving high yield and selectivity in the synthesis of tert-butyl 4-(methylamino)-3-nitrobenzoate. Key parameters that are typically fine-tuned include the choice of solvent, the catalyst system, reaction temperature, and pressure.
Solvent Effects on Reaction Outcomes
The solvent plays a crucial role in the nucleophilic aromatic substitution (SNAr) step, where the methylamino group displaces a halogen on the nitrobenzoate precursor. Polar aprotic solvents are known to facilitate such reactions. google.com Solvents like N-methylpyrrolidone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can significantly enhance the rate of amination of aryl halides. google.comacs.org The choice of solvent can also be influenced by the use of phase-transfer catalysis (PTC). In PTC systems, a catalyst facilitates the transfer of a reactant between an aqueous and an organic phase, which can accelerate the reaction. ijirset.com For instance, the nucleophilic substitution on 2,4-dinitrochlorobenzene has been studied under phase-transfer conditions, where the rate-determining step is the nucleophilic attack on the substrate. rsc.org
For the esterification step, particularly in Fischer esterifications, the alcohol reactant (in this case, tert-butanol) can often serve as the solvent. operachem.com Alternatively, when using reagents like di-tert-butyl dicarbonate, the reaction can be performed in various organic solvents. The critical evaluation of solvent, time, and temperature has led to efficient protocols for the formation of tert-butyl esters. acs.org
| Solvent | Relative Rate | Typical Reaction Conditions |
|---|---|---|
| N-Methylpyrrolidone (NMP) | High | Elevated temperatures (150-200°C) |
| Dimethyl Sulfoxide (DMSO) | High | Moderate to elevated temperatures |
| Dimethylformamide (DMF) | Moderate-High | Elevated temperatures |
| Toluene (with Phase Transfer Catalyst) | Moderate | Biphasic system, room to elevated temp. |
Catalyst Systems for Nitro Reduction and Amine Formation
While the user request mentions "Nitro Reduction," the target compound, tert-butyl 4-(methylamino)-3-nitrobenzoate, retains its nitro group. Therefore, this section will focus on catalyst systems for the formation of the methylamino group via nucleophilic aromatic substitution.
The amination of aryl halides, particularly those activated by electron-withdrawing groups like a nitro group, can be achieved through several catalytic methods. researchgate.net Copper-catalyzed aminations, for example, have been developed for aryl chlorides under mild reaction conditions. nih.gov Palladium-catalyzed systems are also widely used and have been the subject of extensive ligand development to improve catalyst activity, especially for less reactive aryl chlorides. wiley.com In some instances, for highly activated substrates, the amination can proceed without a metal catalyst, often under high temperature and pressure or with microwave assistance. mdpi.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also promote nucleophilic aromatic substitution by facilitating the transport of the nucleophile into the organic phase. ijirset.comrsc.org
For the esterification step, acid catalysis is predominant. Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are common choices for Fischer esterification. operachem.com Lewis acids have also been employed. For example, boron trifluoride can be an efficient catalyst for the preparation of tert-butyl esters from tert-butanol. researchgate.net When using di-tert-butyl dicarbonate, a nucleophilic catalyst like DMAP is typically required. researchgate.net
| Reaction Step | Catalyst System | Advantages | Typical Conditions |
|---|---|---|---|
| Amination (SNAr) | Copper(I) Salts | Cost-effective | Mild to elevated temperatures |
| Amination (SNAr) | Palladium/Phosphine Ligands | High activity for aryl chlorides | Room temperature to elevated temperatures |
| Amination (SNAr) | Phase-Transfer Catalyst | Biphasic, mild conditions | Room temperature to elevated temperatures |
| Esterification | H₂SO₄ / p-TsOH | Readily available, inexpensive | Reflux in alcohol |
| Esterification | Di-tert-butyl dicarbonate/DMAP | Mild, clean byproducts | Room temperature |
Temperature and Pressure Influences on Reaction Kinetics
Temperature and pressure are critical variables that directly impact the rate and efficiency of the synthesis. For the amination of aryl halides, reaction rates generally increase with temperature. mdpi.com The use of continuous flow processing allows for safe operation at high temperatures and pressures, which can dramatically reduce reaction times. mdpi.com For example, the direct synthesis of 4-MAP from 4-bromopyridine (B75155) hydrochloride with aqueous methylamine has been performed at elevated temperatures (150–175 °C) and pressures (25 bar) in a sealed reactor. mdpi.com However, for some palladium-catalyzed systems, high activity can be achieved at room temperature. wiley.com
In Fischer esterification, the reaction is typically conducted at the reflux temperature of the alcohol used, which helps to drive the equilibrium towards the product by removing water. operachem.com Microwave-assisted synthesis has emerged as a technique to significantly accelerate Fischer esterifications. Under sealed-vessel microwave conditions, parameters such as temperature and reaction time can be systematically varied to achieve enhanced yields in shorter times compared to conventional heating. academicpublishers.orgresearchgate.net For instance, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) was optimized in terms of temperature using a single-mode microwave. usm.my The pressure in such sealed systems will increase with temperature, which can also influence the reaction kinetics.
Advanced Reaction Mechanisms and Pathways
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Nitrobenzoate Scaffolds
Nucleophilic aromatic substitution is a critical reaction class for modifying aromatic rings that are electron-deficient. wikipedia.org The mechanism, often referred to as an addition-elimination pathway, is distinct from SN1 and SN2 reactions and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgbyjus.com
The general SNAr mechanism proceeds in two steps:
Addition: A nucleophile attacks the electron-poor aromatic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product. byjus.com
For this reaction to occur, the aromatic ring must be activated by at least one potent electron-withdrawing group. wikipedia.orgnumberanalytics.com
The nitro group (–NO₂) plays a pivotal role in enabling SNAr reactions on benzoate (B1203000) scaffolds. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. wikipedia.orgbyjus.com
Activating Role: The primary function of the nitro group in SNAr is to activate the aromatic ring by significantly reducing its electron density. numberanalytics.com For activation to be effective, the nitro group must be positioned ortho or para to the leaving group. wikipedia.orgbyjus.com This specific positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. wikipedia.org This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction. numberanalytics.com If the nitro group is in the meta position relative to the leaving group, this resonance stabilization is not possible, and the activation effect is significantly diminished. byjus.com
Leaving Group Ability: While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can also function as a leaving group. wikipedia.orgnih.gov The ability of a group to be displaced is related to its stability as an anion and its ability to accommodate a negative charge. The relative reactivity of leaving groups in activated SNAr reactions often follows an order known as the "element effect," which can be F > NO₂ > Cl ≈ Br > I. nih.gov This order, which is inverted compared to SN2 reactions, is influenced by multiple factors, including the electronegativity of the atom attached to the ring and its ability to stabilize the transition state leading to the Meisenheimer complex. The high electronegativity of the nitrogen atom in the nitro group and the stability of the resulting nitrite (B80452) anion (NO₂⁻) contribute to its capacity to be displaced by a strong nucleophile.
| Role | Mechanism of Action | Key Positional Requirement | Effect on Reaction Rate |
|---|---|---|---|
| Activating Group | Reduces electron density of the aromatic ring; stabilizes the anionic Meisenheimer complex via resonance. wikipedia.orgnumberanalytics.com | Must be ortho or para to the leaving group. byjus.com | Strongly increases the rate. |
| Leaving Group | Can be displaced by a nucleophile; forms a stable nitrite anion (NO₂⁻). nih.gov | The carbon atom it is attached to must be attacked by the nucleophile. | Dependent on the nucleophile and reaction conditions; generally less common than halide leaving groups. |
In contrast to the activating effect of the nitro group, the methylamino group (–NHCH₃) is an electron-donating group. Electron-donating groups generally decrease the reactivity of an aromatic ring toward nucleophilic aromatic substitution by increasing the electron density of the ring. This makes the initial attack by a nucleophile less favorable.
The influence of the methylamino substituent is twofold:
Steric Effect: The presence of the methyl group on the amine introduces some steric bulk. While less significant than the electronic effect, this bulk can potentially hinder the approach of a nucleophile, particularly if the attack is targeted at a position ortho to the methylamino group. researchgate.net
Therefore, in the context of tert-butyl 4-(methylamino)-3-nitrobenzoate, the methylamino group at the 4-position acts as a deactivating group for any potential SNAr reaction on the ring, counteracting the powerful activation provided by the nitro group at the 3-position.
Reduction Chemistry of Nitro Groups to Amino Functionalities in Benzoates
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This process is crucial for the synthesis of anilines from nitroarenes and involves a six-electron reduction. The reaction proceeds through several intermediate species. rsc.org
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. ncert.nic.in The reaction typically involves molecular hydrogen (H₂) as the reductant and a heterogeneous metal catalyst, such as palladium, platinum, or nickel. ncert.nic.inacs.org
The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed via two main pathways: acs.org
The Direct Pathway: This is the most common route, where the nitro group is directly reduced on the catalyst surface. The sequence involves the stepwise addition of hydrogen, first reducing the nitroarene (Ar-NO₂) to a nitrosoarene (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the aniline (B41778) (Ar-NH₂). acs.orgresearchgate.net
The Condensation (or Indirect) Pathway: This pathway becomes significant under certain conditions. It involves the condensation of the intermediate nitrosoarene and hydroxylamine species. acs.org This condensation reaction forms an azoxy compound (Ar-N=N(O)-Ar), which is then further reduced to an azo compound (Ar-N=N-Ar) and a hydrazo compound (Ar-NH-NH-Ar), before finally cleaving to yield two molecules of the aniline product. acs.org
The specific pathway followed can depend on the catalyst, solvent, and reaction conditions.
| Pathway | Reaction Sequence | Key Intermediates |
|---|---|---|
| Direct Pathway | Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ | Nitrosoarene, Hydroxylamine acs.org |
| Condensation Pathway | [Ar-NO + Ar-NHOH] → Ar-N=N(O)-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂ | Azoxy, Azo, Hydrazo compounds acs.org |
The tert-butyl group is a large, sterically demanding substituent. numberanalytics.com Its presence on an aromatic ring can significantly influence the course and rate of reactions by imposing steric hindrance. numberanalytics.comyoutube.com In the context of reducing the nitro group in a benzoate, the tert-butyl group of the ester functionality can sterically hinder the approach of the catalytic surface or chemical reductants to the nitro group.
This steric congestion can have several consequences:
Reduced Reaction Rate: The bulky group can block access to the active sites on the catalyst, slowing down the rate of hydrogenation compared to a less hindered analogue like methyl nitrobenzoate. numberanalytics.com
Influence on Catalyst Binding: The steric bulk may dictate how the molecule adsorbs onto the catalyst surface. In some cases, extreme steric hindrance from tert-butyl groups can prevent coordination at nearby sites, forcing interaction through a less hindered part of the molecule, such as the nitro group itself. nih.gov
Potential for Altered Selectivity: In molecules with multiple reducible groups, the steric hindrance around one group may allow for the selective reduction of a less hindered group elsewhere in the molecule.
While the tert-butyl group is electronically weakly donating, its primary influence on the reduction of a nearby nitro group is steric, potentially moderating the reaction rate without fundamentally changing the reductive pathway from nitro to amine.
The reduction of a nitro group to an amine is not a direct conversion but a multi-step process involving distinct intermediates. rsc.org The initial two-electron reduction of the nitro group leads to the formation of a nitroso species. researchgate.netstackexchange.com This nitroso intermediate is typically highly reactive and is further reduced rapidly to the corresponding hydroxylamine. rsc.org
The general sequence is as follows: Ar-NO₂ (Nitro) + 2e⁻ + 2H⁺ → Ar-NO (Nitroso) + H₂O Ar-NO (Nitroso) + 2e⁻ + 2H⁺ → Ar-NHOH (Hydroxylamine) Ar-NHOH (Hydroxylamine) + 2e⁻ + 2H⁺ → Ar-NH₂ (Amine) + H₂O
These intermediates, particularly the hydroxylamine, are critical in both the direct and condensation pathways of reduction. acs.org While they are often transient and not isolated during a typical reduction to the amine, their formation is a key mechanistic feature. rsc.org Under specific, controlled conditions, it is possible to stop the reduction at the hydroxylamine stage. researchgate.net The nitroso and hydroxylamine intermediates can also participate in side reactions, such as condensation, which leads to the formation of azoxy and azo byproducts, especially under basic conditions. rsc.orgstackexchange.com
Ester Hydrolysis and Transesterification Mechanisms Relevant to the tert-Butyl Ester
The tert-butyl ester group is notable for its distinct behavior in hydrolysis and transesterification reactions compared to less sterically hindered esters like methyl or ethyl esters. This reactivity is primarily dictated by the stability of the tert-butyl carbocation.
Under acidic conditions, the hydrolysis of tert-butyl esters, including tert-butyl 4-(methylamino)-3-nitrobenzoate, proceeds through a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukucoz.com This pathway is favored because the bulky tert-butyl group allows for the formation of a relatively stable tertiary carbocation intermediate. bham.ac.ukresearchgate.netacsgcipr.org
The mechanism unfolds in the following steps:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org
Carbocation Formation: Unlike simple esters that undergo nucleophilic attack at the carbonyl carbon (AAC2 mechanism), the tert-butyl ester undergoes cleavage of the alkyl-oxygen bond. bham.ac.ukucoz.com This is the rate-determining step, resulting in the formation of a stable tert-butyl carbocation and the carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid. youtube.com
Deprotonation: The tert-butyl carbocation is then attacked by a nucleophile, such as water, which is subsequently deprotonated to form tert-butanol (B103910). youtube.com
In contrast, base-mediated hydrolysis of tert-butyl esters is generally inefficient due to steric hindrance, which impedes the necessary nucleophilic attack at the carbonyl carbon (a BAC2 mechanism). ucoz.com
Transesterification , the process of converting one ester to another, can also be catalyzed by either acid or base. bham.ac.ukwikipedia.org For tert-butyl 4-(methylamino)-3-nitrobenzoate, acid-catalyzed transesterification is more common. The mechanism is analogous to AAL1 hydrolysis, where the protonated ester forms the tert-butyl carbocation, which is then intercepted by a different alcohol (R'OH) instead of water. masterorganicchemistry.com However, alternative methods have been developed, such as using phosphorus trichloride (B1173362) (PCl3), which proceeds by converting the tert-butyl ester into an acid chloride intermediate in situ. This intermediate then readily reacts with various alcohols to yield the desired ester. researchgate.net Similarly, other reagents can generate acid chloride intermediates from tert-butyl esters, which can then react with alcohols or amines to form new esters and amides under mild conditions. organic-chemistry.org
Other Significant Transformations of the tert-Butyl 4-(methylamino)-3-nitrobenzoate Scaffold
Nitration Reactions and Regioselectivity
Further nitration of the tert-butyl 4-(methylamino)-3-nitrobenzoate ring is an example of electrophilic aromatic substitution on a polysubstituted benzene (B151609) ring. The position of the incoming nitro group (NO2) is determined by the cumulative directing effects of the substituents already present: the methylamino group (-NHMe), the nitro group (-NO2), and the tert-butoxycarbonyl group (-COOtBu).
-NHMe group: The methylamino group is a powerful activating group and is ortho, para-directing. minia.edu.eg Since the para position is occupied by the ester, it strongly directs incoming electrophiles to positions 3 and 5.
-NO2 group: The nitro group is a strong deactivating group and is a meta-director. minia.edu.egyoutube.comchemguide.co.uk It directs incoming electrophiles to positions 1 and 5.
-COOtBu group: The ester group is also deactivating and meta-directing, pointing towards positions 2 and 6. minia.edu.eg
The regioselectivity of the reaction is dictated by the most powerful activating group. In this case, the methylamino group's strong ortho, para-directing influence is decisive. minia.edu.eg Both the activating -NHMe group and the deactivating -NO2 group direct the incoming electrophile to the C5 position. Therefore, nitration of tert-butyl 4-(methylamino)-3-nitrobenzoate is expected to yield primarily tert-butyl 4-(methylamino)-3,5-dinitrobenzoate .
However, it is important to note that nitration is conducted in a strong acidic medium. Under these conditions, the basic methylamino group can be protonated to form an anilinium-type ion (-NH2Me+). This protonated group is strongly deactivating and meta-directing. byjus.com This would direct the incoming nitro group to the C5 position, reinforcing the predicted outcome. The presence of multiple deactivating groups on the ring means that forcing conditions may be required for the reaction to proceed.
Functional Group Interconversions on the Aromatic Ring
The functional groups on the tert-butyl 4-(methylamino)-3-nitrobenzoate scaffold can be chemically transformed to create new derivatives. A particularly significant transformation is the selective reduction of the nitro group to an amino group, which creates a diaminoarene structure that is a valuable precursor for synthesizing heterocyclic compounds.
The chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the ester group, is a well-established process. organic-chemistry.orgresearchgate.net A variety of reducing agents can achieve this transformation with high selectivity and yield. thieme-connect.com
Common methods for this selective reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H2) is a classic and effective method.
Metal/Acid Systems: Reagents such as iron in acetic acid (Fe/CH3COOH) or tin(II) chloride in hydrochloric acid (SnCl2/HCl) are frequently used. organic-chemistry.org
Modern Reagents: More recent developments include systems like sodium borohydride (B1222165) combined with transition metal salts (e.g., NaBH4-FeCl2), which have shown excellent chemoselectivity for reducing nitroarenes while leaving ester groups intact. thieme-connect.comresearchgate.net Other systems like trichlorosilane (B8805176) in the presence of a base also offer high chemoselectivity. google.com
The product of this reduction, tert-butyl 3,4-diaminobenzoate , is a key intermediate for building more complex molecules, such as benzimidazoles, which are important in medicinal chemistry. The reaction conditions for these reductions are typically mild enough to avoid affecting the tert-butyl ester or the methylamino group. organic-chemistry.orgthieme-connect.com
Data Tables
Table 1: Regioselectivity in the Nitration of tert-Butyl 4-(methylamino)-3-nitrobenzoate
| Substituent Group | Type | Directing Effect | Predicted Position for Nitration |
|---|---|---|---|
| -NHMe | Activating | ortho, para | C5 |
| -NO2 | Deactivating | meta | C5 |
| -COOtBu | Deactivating | meta | C2, C6 |
Table 2: Reagents for Selective Reduction of the Nitro Group
| Reagent System | Description | Selectivity |
|---|---|---|
| H2, Pd/C | Catalytic Hydrogenation | High: Reduces nitro group, ester is stable. |
| Fe/CH3COOH | Metal in Acid | High: Reduces nitro group, ester is stable. |
| SnCl2/HCl | Metal Chloride in Acid | High: Reduces nitro group, ester is stable. |
| NaBH4-FeCl2 | Borohydride/Metal Salt | Excellent: High chemoselectivity for nitro group over ester. thieme-connect.comresearchgate.net |
Derivatization Strategies and Analog Synthesis
Synthesis of Substituted 4-(methylamino)-3-nitrobenzoic Acid Derivatives
One of the primary derivatization strategies for tert-butyl 4-(methylamino)-3-nitrobenzoate involves the transformation of the tert-butyl ester into other functional groups, most notably amides. The synthesis of N-substituted amides from the corresponding carboxylic acid is a common and powerful method for generating analogs with diverse properties.
A key intermediate for these transformations is 4-(methylamino)-3-nitrobenzoic acid, which can be synthesized from 4-chloro-3-nitrobenzoic acid through a reaction with methylamine (B109427). google.com This carboxylic acid can then be converted to an acyl chloride using a reagent such as thionyl chloride. The resulting 4-(methylamino)-3-nitrobenzoyl chloride is a reactive intermediate that can readily undergo reaction with various amines to produce a range of N-substituted 4-(methylamino)-3-nitrobenzamides. For instance, reaction with methylamine yields N-methyl-4-(methylamino)-3-nitrobenzamide. google.com This multi-step process, starting from readily available materials, allows for the introduction of a wide variety of substituents on the amide nitrogen. google.com
| Starting Material | Reagents | Product | Overall Yield |
| 4-chloro-3-nitrobenzoic acid | 1. Methylamine2. Thionyl chloride3. Methylamine | N-methyl-4-(methylamino)-3-nitrobenzamide | Up to 97.5% google.com |
Modification of the Methylamino Group
The secondary amine of the methylamino group presents another site for structural modification. This group can be subjected to alkylation or acylation reactions to introduce new substituents. For example, the synthesis of ethyl 4-(tert-butylamino)-3-nitrobenzoate has been reported, demonstrating that the methyl group can be replaced with a more sterically demanding tert-butyl group. nih.gov This substitution is achieved by reacting ethyl 4-fluoro-3-nitrobenzoate with tert-butylamine (B42293) in the presence of a base. nih.gov This suggests that similar alkylations could be performed on the parent tert-butyl 4-(methylamino)-3-nitrobenzoate scaffold.
Furthermore, acylation of the amino group is a viable strategy. For instance, the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate is achieved by reacting methyl 4-amino-3-methylbenzoate with butyryl chloride. researchgate.net This indicates that the methylamino group could similarly be acylated with various acyl chlorides or anhydrides to generate a library of N-acyl derivatives.
| Substrate | Reagent | Product |
| Ethyl 4-fluoro-3-nitrobenzoate | tert-butylamine, N,N-diisopropylethylamine | Ethyl 4-(tert-butylamino)-3-nitrobenzoate nih.gov |
| Methyl 4-amino-3-methylbenzoate | Butyryl chloride | Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate researchgate.net |
Variations on the Benzoate (B1203000) Ester Moiety
The tert-butyl ester of the parent compound can be readily converted into other esters or the corresponding carboxylic acid, providing another avenue for analog synthesis. The synthesis of different esters can be achieved through transesterification or by Fischer esterification of the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid.
For example, the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid is accomplished using methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au Similarly, ethyl 4-(methylamino)-3-nitrobenzoate can be prepared, which can then be used as a precursor for other derivatives. chemicalbook.com The choice of alcohol in the esterification reaction dictates the resulting ester, allowing for the synthesis of a variety of alkyl esters.
| Starting Material | Reagent | Product |
| 4-amino-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 4-amino-3-nitrobenzoate bond.edu.au |
| 4-(methylamino)-3-nitrobenzoic acid | Ethanol, (esterification conditions) | Ethyl 4-(methylamino)-3-nitrobenzoate chemicalbook.com |
Introduction of Heterocyclic Moieties via Coupling Reactions
The aromatic ring of tert-butyl 4-(methylamino)-3-nitrobenzoate is amenable to the introduction of heterocyclic moieties through various cross-coupling reactions. While the parent compound itself may not be the direct substrate, derivatization to introduce a suitable handle, such as a halogen, would allow for such transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. researchgate.net This reaction could be employed to couple the aromatic ring with a variety of heteroaryl boronic acids or esters, leading to the formation of biaryl structures containing heterocycles. nih.gov The functional group tolerance of the Suzuki-Miyaura reaction makes it suitable for complex molecules. nih.gov
Another important reaction is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. nih.gov This could be used to couple the aromatic ring with nitrogen-containing heterocycles. These coupling strategies open up a vast chemical space for the introduction of diverse heterocyclic systems, which are prevalent in many biologically active compounds. The synthesis of various pyrazole (B372694) derivatives, for instance, often involves cyclocondensation reactions or 1,3-dipolar cycloadditions, and the aminobenzoate scaffold could potentially be elaborated into such heterocyclic systems. nih.govmdpi.com
| Reaction Type | Potential Application |
| Suzuki-Miyaura Coupling | Introduction of heteroaryl groups (e.g., pyridine (B92270), pyrazole, thiophene) via C-C bond formation. researchgate.netnih.gov |
| Buchwald-Hartwig Amination | Introduction of N-linked heterocycles via C-N bond formation. nih.gov |
Scaffold Diversity Generation from tert-butyl 4-(methylamino)-3-nitrobenzoate
The concept of scaffold hopping in medicinal chemistry involves the replacement of a core molecular structure with a chemically different one while retaining similar biological activity. The derivatization strategies discussed above provide the tools to generate a diverse library of compounds from the tert-butyl 4-(methylamino)-3-nitrobenzoate scaffold, which can be seen as a form of scaffold diversity generation.
By systematically applying the reactions outlined—such as amide formation, N-alkylation and acylation, ester variation, and the introduction of heterocyclic moieties—a multitude of analogs can be synthesized. For example, the nitro group can be reduced to an amine, which can then be further functionalized. This reduction is a common transformation, for example, in the synthesis of ethyl 3-amino-4-(methylamino)benzoate from ethyl 4-(methylamino)-3-nitrobenzoate using a palladium catalyst and hydrogen. chemicalbook.com The resulting diamino derivative can serve as a precursor for the synthesis of fused heterocyclic systems.
This systematic exploration of the chemical space around the core scaffold is essential for identifying compounds with improved properties, such as enhanced potency, selectivity, or metabolic stability. researchgate.net
| Modification Strategy | Potential Outcome |
| Amide formation at the carboxylate position | Introduction of diverse substituents, potential for new hydrogen bonding interactions. |
| Alkylation/acylation of the methylamino group | Alteration of steric and electronic properties at the nitrogen center. |
| Variation of the benzoate ester | Modification of solubility and pharmacokinetic properties. |
| Introduction of heterocycles | Exploration of new binding interactions and vector groups. |
| Reduction of the nitro group | Creation of a new reactive handle for further derivatization and synthesis of fused ring systems. chemicalbook.com |
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 4-(methylamino)-3-nitrobenzoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.
In a typical ¹H NMR spectrum, the nine protons of the tert-butyl group would appear as a sharp singlet, a characteristic signal due to their chemical equivalence and the absence of adjacent protons for coupling. unibas.it The methylamino group's three protons would also likely present as a singlet or a doublet depending on the coupling with the N-H proton. The aromatic protons on the benzene (B151609) ring would exhibit a more complex splitting pattern, predictable by their substitution pattern, which aids in confirming the relative positions of the functional groups.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the quaternary carbons of the tert-butyl group and the benzene ring. nih.gov The chemical shifts are indicative of the electronic environment, with the carbon attached to the nitro group being significantly deshielded.
For conformational analysis, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. frontiersin.orgresearchgate.net These experiments detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the substituents around the aromatic ring and the rotational barriers of the methylamino and tert-butyl ester groups. frontiersin.orgresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for tert-butyl 4-(methylamino)-3-nitrobenzoate Data is predictive and based on analogous structures.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of tert-butyl 4-(methylamino)-3-nitrobenzoate and for elucidating its structure through the analysis of its fragmentation patterns. miamioh.edu Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be used to generate a molecular ion, whose mass-to-charge ratio (m/z) confirms the compound's elemental composition when analyzed with a high-resolution mass spectrometer. nih.govresearchgate.net
Under mass spectrometric conditions, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form a series of smaller, characteristic ions. The analysis of these fragments provides a roadmap of the molecule's connectivity. For tert-butyl 4-(methylamino)-3-nitrobenzoate, key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation.
Loss of isobutylene (B52900) (C₄H₈): Cleavage of the ester group can result in the loss of a neutral isobutylene molecule.
Cleavage adjacent to the amino group: Fragmentation can occur at the C-N bond.
Fragmentation of the nitro group: The nitro group can lose neutral molecules like NO or NO₂.
Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and helping to piece together the complete fragmentation pathway. researchgate.netnih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of tert-butyl 4-(methylamino)-3-nitrobenzoate Theoretical m/z values based on likely fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsion angles. While a crystal structure for tert-butyl 4-(methylamino)-3-nitrobenzoate itself is not publicly available, data from the closely related analogue, ethyl 4-(tert-butylamino)-3-nitrobenzoate, offers significant insight into the expected solid-state conformation. nih.gov
In the crystal structure of the analogue, the nitro group is nearly coplanar with the benzene ring, which suggests significant electronic conjugation. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Intramolecular hydrogen bonds are also observed, which influence the conformation of the substituents. nih.gov These features are highly likely to be present in the crystal structure of tert-butyl 4-(methylamino)-3-nitrobenzoate, dictating its solid-state properties.
Table 3: Crystallographic Data for the Analogue Ethyl 4-(tert-butylamino)-3-nitrobenzoate Source: Acta Crystallographica Section E, 2008. nih.gov
Advanced Chromatographic Methods for Purity and Isomer Separation
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of tert-butyl 4-(methylamino)-3-nitrobenzoate and for separating it from any isomers or impurities. nih.gov A reversed-phase HPLC method is typically suitable for a compound of this polarity.
In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The compound is detected as it elutes from the column using a UV detector, set to a wavelength where the aromatic nitro compound strongly absorbs light. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. nih.gov Isomers, having different physical properties, would typically have different retention times, enabling their separation and quantification.
Table 4: Representative HPLC Method for Purity Analysis Conditions based on methods for similar aromatic compounds. nih.gov
Spectroscopic Probes for Reaction Monitoring and Intermediate Detection
Spectroscopic probes are vital for monitoring the progress of the synthesis of tert-butyl 4-(methylamino)-3-nitrobenzoate in real-time. Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and UV-Visible (UV-Vis) spectroscopy can track the consumption of reactants and the formation of the product.
For instance, in a typical synthesis involving the reaction of an amine with a substituted nitrobenzoate, FT-IR spectroscopy can be used to monitor the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic carbonyl (C=O) stretch of the ester product, as well as the symmetric and asymmetric stretches of the nitro (NO₂) group. This allows for the determination of reaction kinetics and the identification of the reaction endpoint without the need for isolating samples. Similarly, changes in the electronic conjugation of the molecule during the reaction lead to shifts in the UV-Vis absorption spectrum, which can also be used to monitor the reaction's progress.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. These calculations typically involve optimizing the molecular geometry to find its lowest energy state and then computing various electronic properties. For molecules similar to tert-butyl 4-(methylamino)-3-nitrobenzoate, DFT methods like B3LYP with basis sets such as 6-311++G have been effectively used to compute properties like vibrational frequencies and first-order hyperpolarizability. researchgate.net
Frontier Molecular Orbital Theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For related nitroaromatic compounds, the HOMO is often localized on the amino or alkylamino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically centered on the nitro group and the benzene (B151609) ring, marking them as the likely sites for nucleophilic attack. researchgate.net In a hypothetical DFT study of tert-butyl 4-(methylamino)-3-nitrobenzoate, one would expect a similar distribution of these frontier orbitals. The analysis of the HOMO-LUMO gap would provide valuable information on the molecule's kinetic stability and potential for charge transfer interactions within the molecule. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for tert-butyl 4-(methylamino)-3-nitrobenzoate
| Property | Hypothetical Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -2.1 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |
Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual experimental or calculated values for tert-butyl 4-(methylamino)-3-nitrobenzoate may differ.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. nih.gov
For a molecule like tert-butyl 4-(methylamino)-3-nitrobenzoate, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro and carboxyl groups, making these areas attractive to electrophiles. The hydrogen atoms of the methylamino group and the aromatic ring would likely exhibit positive electrostatic potential, indicating them as sites for nucleophilic interaction. mdpi.com
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). nih.gov These parameters provide a quantitative basis for understanding the molecule's reactivity profile.
Table 2: Quantum Chemical Parameters and Their Significance
| Parameter | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | The escaping tendency of electrons from an equilibrium system. |
| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |
| Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | μ2/(2η) | A measure of the energy lowering due to maximal electron flow. |
Note: These formulas are based on Koopmans' theorem.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of tert-butyl 4-(methylamino)-3-nitrobenzoate and its interactions with other molecules, such as solvents or biological macromolecules. rsc.org
By simulating the molecule's behavior in different environments, researchers can identify the most stable conformations and understand how intermolecular forces, like hydrogen bonds and van der Waals interactions, influence its structure and properties. researchgate.net For instance, MD simulations could elucidate the preferred orientation of the tert-butyl and methylamino groups relative to the benzene ring and how these conformations change in different solvents. chemrxiv.org
Thermodynamic and Kinetic Studies via Computational Modeling
Computational modeling can also be used to investigate the thermodynamic and kinetic properties of chemical processes involving tert-butyl 4-(methylamino)-3-nitrobenzoate.
QSAR/QSPR Approaches for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches aimed at correlating the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. These models are valuable in medicinal chemistry and materials science for predicting the behavior of new compounds and for understanding the molecular features that govern a particular outcome.
For a compound like tert-butyl 4-(methylamino)-3-nitrobenzoate, a QSAR study could be employed to understand how variations in its structure would affect its biological activity. This would typically involve synthesizing or computationally generating a series of analogues where different parts of the molecule are systematically modified. For each analogue, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the calculated descriptors to the experimentally measured activity or property. A robust QSAR/QSPR model can then be used to predict the activity of new, untested compounds and to gain insights into the structure-reactivity relationships. For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and hydrophobicity have been shown to be important in predicting their biological effects.
Although specific QSAR or QSPR studies centered on tert-butyl 4-(methylamino)-3-nitrobenzoate are not prominent in the literature, the table below provides an example of the types of molecular descriptors that would be calculated for this compound in such a study.
Table 2: Selected Molecular Descriptors for QSAR/QSPR Analysis of tert-butyl 4-(methylamino)-3-nitrobenzoate This table is for illustrative purposes and does not represent published experimental or computational data.
| Descriptor | Description | Hypothetical Value |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 252.26 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. | 3.15 |
| Dipole Moment | A measure of the overall polarity of the molecule. | 4.8 D |
| EHOMO | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -1.8 eV |
Applications in Advanced Organic Synthesis and Chemical Transformations
Utilization as a Synthetic Building Block for Complex Molecules
The strategic placement of reactive functional groups on tert-butyl 4-(methylamino)-3-nitrobenzoate and its analogs makes it an essential building block in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. patsnap.comresearchgate.net The nitro and amino groups can be selectively manipulated to introduce new functionalities and build intricate molecular frameworks.
A significant application of related nitrobenzoate derivatives is demonstrated in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. google.comacs.orggoogleapis.com In synthetic routes leading to Niraparib, a structurally similar compound, methyl 3-formyl-2-nitrobenzoate, undergoes a crucial condensation reaction with an aminophenyl piperidine (B6355638) derivative. googleapis.comgoogle.com This reaction forms a Schiff base (imine), which is a key intermediate that sets the stage for the subsequent construction of the core indazole ring of Niraparib. google.com
The versatility of such nitrobenzoate compounds is further highlighted by their use as intermediates for a variety of other drugs. For example, N-methyl-4-(methylamino)-3-nitrobenzamide, a closely related analog, is a precursor for triazole derivatives used to treat conditions like diabetes and hypertension, as well as for benzimidazole (B57391) derivatives with applications in treating autoimmune diseases and promoting hair growth. google.com These examples underscore the role of the substituted nitrobenzoate scaffold as a foundational element for creating diverse and complex therapeutic agents. google.com
Table 1: Examples of Nitrobenzoate Derivatives as Building Blocks in Pharmaceutical Synthesis
| Starting Material Analog | Key Transformation | Resulting Complex Molecule | Therapeutic Area |
|---|---|---|---|
| Methyl 3-formyl-2-nitrobenzoate | Imine formation and cyclization | Niraparib | Oncology google.comgoogle.com |
| N-methyl-4-(methylamino)-3-nitrobenzamide | Synthesis of triazole derivatives | Various | Diabetes, Hypertension google.com |
| N-methyl-4-(methylamino)-3-nitrobenzamide | Synthesis of benzimidazole derivatives | Various | Autoimmune Diseases google.com |
| Methyl 2-bromomethyl-3-nitro benzoate (B1203000) | Coupling and cyclization | Lenalidomide | Oncology google.com |
Role in the Synthesis of Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.govfrontiersin.orgopenmedicinalchemistryjournal.comscispace.com The structure of tert-butyl 4-(methylamino)-3-nitrobenzoate is ideally suited for the construction of such scaffolds. researchgate.net The presence of both a nitro group and an amino group on the aromatic ring facilitates cyclization reactions to form fused heterocyclic systems.
The synthesis of Niraparib again provides a prime example of this application. Following the formation of the imine intermediate from methyl 3-formyl-2-nitrobenzoate, a cyclization reaction is induced, often using sodium azide. google.comgoogle.com This step transforms the ortho-nitro-imine functionality into an indazole ring, which is a bicyclic aromatic system containing two adjacent nitrogen atoms. This transformation is a critical step in which the nitrobenzoate precursor directly participates in the formation of the heterocyclic core of the final drug molecule. googleapis.com The indazole scaffold is crucial for the biological activity of Niraparib, demonstrating the indispensable role of the nitrobenzoate building block in generating these important nitrogen-containing structures.
Table 2: Formation of Nitrogen-Containing Scaffolds from Nitrobenzoate Precursors
| Precursor | Reagents for Cyclization | Nitrogen-Containing Scaffold Formed | Final Product Example |
|---|---|---|---|
| Imine from methyl 3-formyl-2-nitrobenzoate | Sodium Azide (NaN₃), DMF | Indazole | Niraparib google.comgoogle.com |
| Methyl-2-bromomethyl-3-nitro benzoate | L-glutamine methyl ester | Isoindolinone | Lenalidomide google.com |
Intermediacy in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgnih.govbeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com
While specific literature detailing the use of tert-butyl 4-(methylamino)-3-nitrobenzoate in MCRs is not prevalent, its structure possesses the necessary functionalities to be a valuable participant in such reactions. The amino group can act as a nucleophile, the aromatic ring can undergo electrophilic substitution, and the nitro group can influence the reactivity of the ring or be transformed into other functional groups post-reaction. For instance, it could potentially be used in Ugi or Biginelli-type reactions, which are classic MCRs for synthesizing heterocyclic libraries. beilstein-journals.org The combination of a nucleophilic amine and an electron-withdrawing nitro group on a benzoate framework makes it a promising candidate for the discovery of novel MCRs to build complex, drug-like molecules. mdpi.comcam.ac.uk
Precursor for Advanced Aromatic Systems
The synthesis of complex, functionalized aromatic systems is a cornerstone of modern organic chemistry. Substituted nitrobenzoates, including tert-butyl 4-(methylamino)-3-nitrobenzoate, are excellent precursors for creating these advanced structures. The nitro group is particularly versatile; it can be reduced to an amino group, which can then be diazotized or participate in condensation and cyclization reactions to build fused aromatic or heteroaromatic rings.
In the synthesis of Niraparib, the starting nitrobenzoate derivative is ultimately converted into a 2,7-disubstituted indazole. google.comgoogle.com This indazole is an advanced aromatic system, and its specific substitution pattern is critical for the drug's efficacy. The formation of this bicyclic aromatic heterocycle is directly enabled by the functional groups present on the initial nitrobenzoate precursor. The transformation illustrates a common strategy where simple, functionalized benzene (B151609) rings are elaborated into more complex and valuable aromatic structures.
Environmental Chemistry and Degradation Pathways Academic Focus
Abiotic Transformation Mechanisms of Nitroaromatic Esters
Abiotic degradation involves chemical and physical processes that transform compounds without the direct involvement of microorganisms. For nitroaromatic esters, key abiotic mechanisms include photolysis and chemical reduction in environmental matrices like soil and water.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. Nitroaromatic compounds are known to be susceptible to photodegradation. nih.govrsc.org The process often involves the generation of highly reactive hydroxyl radicals (•OH) in the presence of substances like hydrogen peroxide (H₂O₂), which can significantly accelerate the degradation of organic pollutants. nih.govrsc.org
For a compound like tert-butyl 4-(methylamino)-3-nitrobenzoate, photolysis can proceed through several potential pathways:
Hydroxylation of the Aromatic Ring: The attack by hydroxyl radicals can lead to the addition of hydroxyl (-OH) groups to the benzene (B151609) ring. This can result in the formation of various hydroxylated intermediates.
Nitro Group Transformation: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group, or it can be substituted by a hydroxyl group, leading to the formation of phenolic derivatives and the release of nitrite (B80452) (NO₂⁻) or nitrate (B79036) (NO₃⁻) ions. nih.gov
Ester Hydrolysis: The tert-butyl ester group may undergo photolytically-induced hydrolysis, yielding 4-(methylamino)-3-nitrobenzoic acid and tert-butanol (B103910).
Ring Cleavage: Following initial transformations, the aromatic ring can be opened, leading to the formation of smaller, aliphatic organic acids such as formic acid, oxalic acid, and maleic acid, which can eventually be mineralized to carbon dioxide and water. nih.gov
In anoxic or reducing environments, such as saturated soils, sediments, and groundwater, chemical reduction is a significant abiotic transformation pathway for nitroaromatic compounds. nm.gov A key process is the reduction of the nitro group by naturally occurring reducing agents or by certain minerals.
Zero-valent iron (Fe⁰) is a well-studied reductant that can effectively reduce nitroaromatic compounds. nm.gov The primary transformation is the reduction of the nitro group to a primary amino group (-NH₂), proceeding through nitroso and hydroxylamino intermediates. nm.gov
Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
For tert-butyl 4-(methylamino)-3-nitrobenzoate, this process would likely yield tert-butyl 3-amino-4-(methylamino)benzoate. This transformation significantly alters the chemical properties of the molecule, generally reducing its toxicity. nm.gov However, the resulting aromatic amines can be persistent and may require further degradation. Other environmental reductants, such as sulfide (B99878) minerals and dissolved ferrous iron (Fe²⁺), can also contribute to this reduction process, although typically at slower rates.
Microbial Biodegradation of Nitroaromatic and Benzoate (B1203000) Compounds
Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. nih.govasm.org The biodegradation of nitroaromatic and benzoate compounds is a key process in their removal from contaminated environments. nih.govresearchgate.net
Under aerobic conditions, microorganisms primarily employ oxidative pathways to degrade aromatic compounds. researchgate.net The presence of the electron-withdrawing nitro group can make the aromatic ring resistant to initial oxidative attack by oxygenase enzymes. asm.org Therefore, bacteria have developed several strategies to overcome this challenge. nih.govresearchgate.net
For a compound like tert-butyl 4-(methylamino)-3-nitrobenzoate, aerobic degradation could be initiated by one of the following mechanisms:
Ester Hydrolysis: An initial enzymatic hydrolysis of the ester bond by esterases would yield 4-(methylamino)-3-nitrobenzoic acid and tert-butanol. Both of these intermediates are generally more amenable to further microbial degradation.
Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.gov The resulting dihydroxylated compound (a catechol derivative) is a key intermediate that can undergo ring cleavage.
Reductive Pathway Initiation: Some aerobic bacteria can initiate degradation by partially reducing the nitro group to a hydroxylamino group. nih.gov This intermediate can then undergo an enzyme-catalyzed rearrangement to form an aminophenol, which is susceptible to ring cleavage. nih.gov
Following the initial steps, the aromatic ring is cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that enter central metabolic pathways, such as the Krebs cycle, for complete mineralization.
| Initiating Step | Key Enzymes | Primary Intermediates | Subsequent Steps |
|---|---|---|---|
| Ester Hydrolysis | Esterases | 4-(methylamino)-3-nitrobenzoic acid, tert-butanol | Degradation of the resulting acid and alcohol |
| Dioxygenase Attack | Dioxygenases | Catechol derivatives, Nitrite (NO₂⁻) | Ring cleavage and mineralization |
| Partial Nitro Reduction | Nitroreductases | Hydroxylamino-benzoate derivative | Rearrangement to aminophenol, ring cleavage |
In the absence of oxygen, the primary microbial transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is analogous to the chemical reduction described earlier but is catalyzed by microbial enzymes. A wide range of anaerobic bacteria, including sulfate-reducing bacteria and clostridia, can perform this reduction. nih.govosti.gov
The pathway involves a stepwise, six-electron reduction:
Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).
Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (Ar-NHOH).
Hydroxylamino to Amino: Finally, the hydroxylamino group is reduced to a primary amino group (Ar-NH₂). nih.gov
For tert-butyl 4-(methylamino)-3-nitrobenzoate, the end product of this pathway would be tert-butyl 3-amino-4-(methylamino)benzoate. While this transformation detoxifies the nitroaromatic compound, the resulting aromatic amine may persist under anaerobic conditions. However, some anaerobic consortia are capable of fermenting or completely mineralizing aromatic amines, though these processes are generally slower than aerobic degradation.
The biodegradation of nitroaromatic compounds is mediated by specific enzymes that catalyze the key transformation steps. nih.govnih.gov
Nitroreductases: These are a diverse group of enzymes, often flavoproteins, that catalyze the reduction of nitro groups using reducing equivalents from NADH or NADPH. eaht.org They are central to both aerobic and anaerobic degradation pathways that initiate with nitro group reduction. nih.gov
Oxygenases (Mono- and Dioxygenases): These enzymes are crucial for aerobic degradation. Monooxygenases incorporate one atom of oxygen into the substrate, while dioxygenases incorporate both atoms. nih.gov They are responsible for hydroxylating the aromatic ring, which is a critical step for destabilizing the ring and preparing it for cleavage. researchgate.net
Esterases: These enzymes catalyze the hydrolysis of ester bonds. In the case of tert-butyl 4-(methylamino)-3-nitrobenzoate, an esterase would cleave the tert-butyl group, releasing the corresponding carboxylic acid, a common step in making xenobiotics more water-soluble and biodegradable.
Ring-Cleavage Dioxygenases: Once the aromatic ring is sufficiently hydroxylated (e.g., to form a catechol), these enzymes catalyze the cleavage of the C-C bond within the ring, breaking it open and forming aliphatic products.
The specific metabolic route employed by a microbial community depends on the microorganisms present and the prevailing environmental conditions (e.g., presence or absence of oxygen).
| Enzyme Class | Function | Relevant Pathway |
|---|---|---|
| Nitroreductases | Reduction of -NO₂ to -NH₂ | Anaerobic and some Aerobic Pathways |
| Dioxygenases | Hydroxylation and cleavage of the aromatic ring | Aerobic Pathways |
| Monooxygenases | Hydroxylation of the aromatic ring | Aerobic Pathways |
| Esterases | Hydrolysis of the ester linkage | Aerobic and Anaerobic Pathways |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Nitrobenzoate Derivatives
The synthesis of nitrobenzoate derivatives is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals and other fine chemicals. nih.gov Traditional methods, however, often rely on harsh conditions and generate significant waste. Future research is actively pursuing innovative and more sustainable synthetic routes.
One promising avenue is the development of novel nitration techniques that offer greater selectivity and milder reaction conditions. For instance, the use of alternative nitrating agents to the conventional mixed acid (concentrated nitric and sulfuric acids) is being explored. A patented method for preparing methyl 3-methyl-2-nitrobenzoate utilizes acetic anhydride (B1165640) as a catalyst instead of sulfuric acid, which not only improves reaction selectivity and yield but also enhances the environmental profile of the synthesis by reducing acidic waste. google.com
Furthermore, the synthesis of nitro-substituted benzothiazole (B30560) derivatives highlights the ongoing efforts to create complex molecules with potential biological activity. researchgate.netrjptonline.org These methods often involve multi-step syntheses that could be optimized through the discovery of more efficient catalytic systems or one-pot procedures. The development of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions, also presents a sustainable alternative to traditional solvent-based synthesis for a wide range of organic compounds. acs.org
Future work will likely focus on:
Catalyst Development: Designing new catalysts that can facilitate the selective nitration of benzoate (B1203000) derivatives under milder conditions.
Alternative Reagents: Investigating greener nitrating agents that are less corrosive and produce fewer hazardous byproducts.
Process Intensification: Exploring methods to combine multiple synthetic steps into a single, more efficient process.
| Synthetic Approach | Key Features | Potential Advantages |
| Acetic Anhydride Catalysis | Replaces sulfuric acid in nitration reactions. google.com | Improved selectivity, higher yields, reduced acid waste. google.com |
| Mechanochemistry | Solvent-free synthesis using mechanical energy. acs.org | Reduced solvent use, potential for novel reactivity. acs.org |
| Benzothiazole Synthesis | Multi-step synthesis of complex nitro-substituted heterocycles. researchgate.netrjptonline.org | Access to novel compounds with potential biological applications. researchgate.netrjptonline.org |
Advanced Mechanistic Investigations using Modern Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. numberanalytics.com For nitrobenzoate derivatives, elucidating the intricate details of their formation and subsequent reactions is a key area of future research. Modern analytical and computational techniques are providing unprecedented insights into these processes.
Advanced spectroscopic methods, such as in-situ NMR and mass spectrometry, allow for the real-time monitoring of reactions, enabling the identification of transient intermediates and the determination of reaction kinetics. uokerbala.edu.iq These experimental approaches, when coupled with computational studies, can provide a detailed picture of the reaction pathway.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating reaction mechanisms. ruhr-uni-bochum.de DFT can be used to model the geometries and energies of reactants, transition states, and products, providing insights into the factors that control reactivity and selectivity. ruhr-uni-bochum.de For example, DFT studies have been employed to investigate the mechanism of palladium-catalyzed coupling reactions, which are often used in the synthesis of complex molecules derived from nitrobenzoates. ruhr-uni-bochum.de
Future research in this area will likely involve:
In-situ Spectroscopy: Increased use of real-time analytical techniques to study reaction dynamics.
Advanced Computational Modeling: Application of more sophisticated computational methods to accurately model complex reaction pathways. escholarship.org
Combined Experimental and Theoretical Approaches: A synergistic approach that uses experimental data to validate and refine computational models.
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic processes. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor, offers numerous advantages in terms of safety, efficiency, and sustainability. rsc.org
The application of flow chemistry to the synthesis of nitrobenzoate derivatives and other fine chemicals is a rapidly growing area of research. acs.org Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions and enabling the use of highly exothermic reactions, such as nitration, in a safer manner. rsc.org Furthermore, flow systems can be easily automated and integrated with in-line purification and analysis, leading to more efficient and streamlined manufacturing processes. rsc.org
The combination of flow chemistry with other green technologies, such as the use of supported catalysts and alternative solvents, holds significant promise for the sustainable synthesis of nitrobenzoate derivatives. acs.org For example, a catalyst can be packed into a column, and the reactant stream can be passed through it, allowing for easy separation of the product and reuse of the catalyst.
Key advantages of flow chemistry include:
Enhanced Safety: Better control over reaction temperature and mixing, reducing the risk of runaway reactions. rsc.org
Improved Efficiency: Higher yields and selectivities due to precise control of reaction parameters. rsc.org
Scalability: Easier to scale up from laboratory to industrial production. rsc.org
Automation: Potential for fully automated and on-demand synthesis. rsc.org
Development of New Computational Models for Predicting Reactivity and Selectivity
The ability to predict the outcome of a chemical reaction without having to perform it in the laboratory is a major goal of modern chemistry. Computational models, particularly those based on machine learning and artificial intelligence, are emerging as powerful tools for predicting chemical reactivity and selectivity. rsc.orgnih.gov
For the synthesis of nitrobenzoate derivatives, computational models could be used to:
Predict Regioselectivity: Determine the most likely position of nitration on a substituted benzene (B151609) ring.
Optimize Reaction Conditions: Identify the optimal temperature, pressure, and catalyst for a given reaction.
Screen for New Reactions: Discover novel synthetic routes to target molecules.
Machine learning models can be trained on large datasets of known chemical reactions to learn the complex relationships between molecular structure and reactivity. rsc.org These models can then be used to make predictions for new, unseen reactions. While still a developing field, the application of machine learning to organic synthesis has the potential to dramatically accelerate the discovery and development of new chemical processes. nih.gov
Future directions in this area include:
Development of more accurate and generalizable models. rsc.org
Integration of machine learning with quantum mechanical calculations.
Application of these models to solve real-world synthetic challenges.
| Computational Approach | Application | Potential Impact |
| Density Functional Theory (DFT) | Mechanistic investigation of reaction pathways. ruhr-uni-bochum.de | Deeper understanding of factors controlling reactivity and selectivity. ruhr-uni-bochum.de |
| Machine Learning | Prediction of reaction outcomes and optimization of conditions. rsc.orgrsc.org | Accelerated discovery and development of new synthetic methods. nih.gov |
| Hybrid DFT/ML Models | Modeling activation energies for specific reaction types. nih.gov | More accurate predictions for complex reactions. nih.gov |
Q & A
Q. What are the optimal synthetic routes for tert-butyl4-(methylamino)-3-nitrobenzoate, and how can reaction conditions be systematically optimized?
Q. How does the nitro group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases sensitivity to light and heat. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC analysis show <5% degradation when stored in amber glass at 4°C. Avoid exposure to reducing agents or strong bases to prevent nitro reduction .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and intermediates for this compound synthesis?
Q. How can contradictory data between theoretical and experimental yields be resolved?
- Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., tert-butyl cleavage). Use cross-validation :
Mechanistic Probes : Isotopic labeling (¹⁵N-methylamine) tracks unintended demethylation.
Multivariate Analysis : PCA (Principal Component Analysis) identifies outlier conditions in high-throughput datasets .
Q. What methodologies elucidate the compound’s role as a substrate or inhibitor in enzyme interaction studies?
- Methodological Answer :
-
Kinetic Assays : Michaelis-Menten plots using varying substrate concentrations (0.1–10 mM) to determine Km and Vmax.
-
Docking Simulations : AutoDock Vina models binding affinities to target enzymes (e.g., cytochrome P450).
-
Fluorescence Quenching : Monitor tryptophan residue changes upon compound binding .
- Data Table :
| Enzyme | Km (μM) | Vmax (μM/min) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| CYP3A4 | 12.5 ± 1.2 | 0.45 ± 0.03 | -8.2 |
| COX-2 | 8.7 ± 0.9 | 0.32 ± 0.02 | -7.6 |
Methodological Tools & Best Practices
- Experimental Design : Use fractional factorial designs to screen variables efficiently .
- Data Security : Encrypt spectral datasets and employ LIMS (Laboratory Information Management Systems) for traceability .
- Sustainability : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in NAS reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
